4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl
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Overview
Description
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl is an organic compound that features a biphenyl core with a naphthyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a naphthyl-substituted phosphonium ylide and a biphenyl aldehyde can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl linkage and aromatic rings can facilitate π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)ethane-1-thiol: This compound features a thiol group instead of the ethenyl linkage, which can alter its reactivity and applications.
Naphthalene, 2-ethenyl-: A simpler structure with only the naphthyl and ethenyl groups, lacking the biphenyl core.
Uniqueness
4-[2-(Naphthalen-2-yl)ethenyl]-1,1’-biphenyl is unique due to its combination of a biphenyl core and a naphthyl group connected via an ethenyl linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
1432-30-0 |
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Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C24H18/c1-2-6-21(7-3-1)23-15-12-19(13-16-23)10-11-20-14-17-22-8-4-5-9-24(22)18-20/h1-18H |
InChI Key |
DVRZJFNDVLHXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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